PV-1019

DNA Damage Response Chk2 Signaling Cancer Research

Chk2 inhibitors lacking cellular activity or selectivity confound DNA damage studies. PV-1019 solves this with proven cellular efficacy and 362-fold selectivity over Chk1, validated against 52 kinases. Key features: 24 nM IC50 against Chk2; inhibits autophosphorylation (Ser516), Cdc25C phosphorylation & HDMX degradation in cells; uniquely validated synergistic activity with topoisomerase I inhibitors (topotecan, camptothecin) and radiation; protects normal thymocytes from IR-induced apoptosis while radiosensitizing tumors. Co-crystal structure (PDB: 2w7x) supports structure-based drug design. Rigorous QC. Standard quantities available for global dispatch.

Molecular Formula C18H18N8O3
Molecular Weight 394.4 g/mol
Cat. No. B12389911
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePV-1019
Molecular FormulaC18H18N8O3
Molecular Weight394.4 g/mol
Structural Identifiers
SMILESCC(=NNN=C(N)N)C1=CC=C(C=C1)NC(=O)C2=CC3=C(N2)C(=CC=C3)[N+](=O)[O-]
InChIInChI=1S/C18H18N8O3/c1-10(23-25-24-18(19)20)11-5-7-13(8-6-11)21-17(27)14-9-12-3-2-4-15(26(28)29)16(12)22-14/h2-9,22,25H,1H3,(H,21,27)(H4,19,20,24)/b23-10+
InChIKeyJPTDXDRGXKLHMC-AUEPDCJTSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PV-1019: Selective Chk2 Inhibitor for DDR and Radiosensitization


PV-1019 (NSC 744039) is a cell-permeable nitroindolo-guanidinohydrazone small molecule that functions as a potent, ATP-competitive inhibitor of Checkpoint Kinase 2 (Chk2) . As a derivative of the earlier chemotype NSC 109555, PV-1019 was designed to overcome the lack of cellular activity observed with its predecessor while retaining high selectivity for Chk2 over other kinases [1]. Its primary applications are in cancer research, where it is used to investigate DNA damage response pathways, to potentiate the effects of chemotherapeutic agents and radiation, and to protect normal cells from radiation-induced apoptosis [2]. PV-1019 is a widely used research tool available from multiple commercial vendors.

PV-1019: Why Generic Substitution Fails


Not all Chk2 inhibitors are functionally equivalent. While many compounds share a common molecular target, PV-1019 distinguishes itself through a unique combination of cellular efficacy, proven selectivity against a large panel of kinases, and a well-characterized ability to both potentiate DNA-damaging therapies in cancer cells and protect normal tissues. Simple in vitro IC50 comparisons are insufficient for procurement decisions, as they fail to capture the critical cellular activity and functional selectivity that PV-1019 provides [1]. As the data below demonstrate, substituting PV-1019 with another Chk2 inhibitor—even one with a lower biochemical IC50—risks losing the specific functional outcomes for which PV-1019 is validated, such as radioprotection of normal thymocytes and synergistic antiproliferative activity with topoisomerase I inhibitors [2].

PV-1019: Differentiation Evidence


Cellular Chk2 Inhibition vs. Parent Compound

PV-1019 was specifically designed as a derivative of NSC 109555 to address the parent compound's complete lack of detectable Chk2 inhibition in a cellular environment. While NSC 109555 exhibited an in vitro IC50 of 0.2-0.24 μM against Chk2, it failed to inhibit the kinase in cells. In contrast, PV-1019 demonstrates robust cellular Chk2 inhibition at comparable concentrations, blocking autophosphorylation, Cdc25C phosphorylation, and HDMX degradation in response to DNA damage [1].

DNA Damage Response Chk2 Signaling Cancer Research

Chk2/Chk1 Selectivity Advantage

When comparing selectivity windows against the closely related checkpoint kinase Chk1, PV-1019 (Chk2 IC50 = 138 nM, Chk1 IC50 = 50 μM) provides a 362-fold selectivity margin. This is significantly wider than the margin offered by the more potent CCT241533 (Chk2 IC50 = 3 nM, Chk1 IC50 = 190 nM), which has only a 63-fold selectivity window despite its higher potency. Other comparators like VRX0466617 (Chk2 IC50 = 140 nM, Chk1 IC50 >10 μM) show similar selectivity but without the full functional validation of PV-1019 [1].

Kinase Selectivity Chk1/Chk2 Off-Target Profiling

Synergy with Topoisomerase I Inhibitors

PV-1019 demonstrates synergistic antiproliferative activity when combined with the topoisomerase I inhibitors topotecan and camptothecin in human ovarian tumor cell lines. In OVCAR-5 cells, the combination of PV-1019 with topotecan achieved combination index (CI) values indicative of strong synergy. In contrast, the potent Chk2 inhibitor CCT241533 failed to potentiate the cytotoxicity of SN38 (the active metabolite of irinotecan) in HT29 or HeLa cancer cells, highlighting a functional divergence between inhibitors [1].

Chemosensitization Synergy Topoisomerase I

Radioprotection of Normal Thymocytes

PV-1019 has been shown to protect normal mouse thymocytes from ionizing radiation (IR)-induced apoptosis, reducing cell death in normal tissues. This radioprotective effect is a key differentiator, as not all Chk2 inhibitors share this property. For instance, while the compound CCT241533 is also reported to be radioprotective in isolated mouse thymocytes, the highly potent PV-1115 (Chk2 IC50 = 0.14 nM) has not been demonstrated to possess this protective function in normal cells [1].

Radioprotection Normal Tissue Protection Chk2 Inhibition

Co-Crystal Structure Confirmation

The mechanism of action of PV-1019 as an ATP-competitive inhibitor has been definitively established through X-ray crystallography. The co-crystal structure of PV-1019 bound in the ATP-binding pocket of Chk2 (PDB: 2w7x) provides atomic-level detail of the binding interactions [1]. This structural information, which is not available for many other Chk2 inhibitors like CHK2 Inhibitor II (BML-277) or PV-1115, is invaluable for structure-activity relationship (SAR) studies and rational drug design. The co-crystal structure confirms the competitive mechanism and explains the observed selectivity profile [2].

Structural Biology ATP-Competitive Inhibitor Co-Crystal Structure

PV-1019: Validated Use Cases


Chk2-Specific DNA Damage Response Roles

PV-1019 is the preferred tool for studies requiring a selective Chk2 inhibitor with demonstrated cellular activity and a well-defined selectivity profile. Its 362-fold selectivity over Chk1, validated against a panel of 52 other kinases, minimizes off-target effects that could confound interpretation [1]. This makes it ideal for dissecting Chk2-specific signaling events, such as autophosphorylation at Ser516, Cdc25C phosphorylation, and HDMX degradation, in cellular models [2].

Chemosensitization and Radiosensitization

For research aimed at enhancing the efficacy of existing cancer therapies, PV-1019 is uniquely validated as a synergistic partner for topoisomerase I inhibitors (topotecan, camptothecin) and radiation [1]. Its ability to sensitize human tumor cell lines, including ovarian and brain cancer cells, to these agents is a functional property not shared by all Chk2 inhibitors. This makes PV-1019 the compound of choice for preclinical combination therapy studies involving these modalities [2].

Normal Tissue Radioprotection

PV-1019 is a valuable tool for exploring strategies to protect normal tissues from the cytotoxic effects of radiation while sensitizing tumors. Its demonstrated ability to protect normal mouse thymocytes from IR-induced apoptosis, coupled with its radiosensitizing effects in tumor cells, provides a unique functional profile for studies on mitigating radiotherapy side effects [1]. This dual functionality distinguishes PV-1019 from inhibitors that lack the radioprotective phenotype in normal cells [2].

SAR and Rational Drug Design

The availability of a high-resolution co-crystal structure of PV-1019 bound to the Chk2 ATP-binding pocket (PDB: 2w7x) makes this compound an essential reference for medicinal chemistry programs [1]. Researchers designing next-generation Chk2 inhibitors can use the PV-1019 co-crystal structure as a template to understand binding interactions, guide chemical modifications, and predict the impact of structural changes on potency and selectivity [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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